molecular formula C32H32ClNO4 B1192352 Brilanestrant

Brilanestrant

Número de catálogo B1192352
Peso molecular: 530.061
Clave InChI: NDGINAZHIFIWPZ-KJWBCHNUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brilanestrant (INN) (developmental code names GDC-0810, ARN-810, RG-6046, RO-7056118) is a nonsteroidal combined selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD) that was discovered by Aragon Pharmaceuticals and was under development by Genentech for the treatment of locally advanced or

Aplicaciones Científicas De Investigación

1. Antineoplastic Activity

Brilanestrant is known for its potential antineoplastic activity, especially in the context of estrogen receptor-expressing cancer cells. Its mechanism involves binding to the estrogen receptor, inducing a conformational change that leads to receptor degradation. This process can inhibit the growth and survival of cancer cells reliant on estrogen receptors (Definitions, 2020).

2. Interaction with Estrogen Receptor-α

The binding and antagonism/downregulation of brilanestrant in estrogen receptor-α have been extensively studied. Techniques like quantum mechanics/molecular mechanics, molecular dynamics, and binding free energy calculations have been employed to understand this interaction. The studies have revealed key insights into the molecular mechanisms of brilanestrant, highlighting its role in the downregulation of estrogen receptor-α, which is crucial in treating endocrine-resistant positive breast cancer (Chinnasamy, Saravanan, & Poomani, 2020).

3. Ocular Drug Delivery Studies

Research has also explored the use of brimonidine tartrate, a derivative of brilanestrant, in ocular drug delivery. Studies have investigated various formulations to enhance the bioavailability of brimonidine tartrate, focusing on improving ocular delivery systems for glaucoma treatment. This includes the development of novel nanoformulations and gel-based systems that aim to optimize the drug’s therapeutic efficacy and stability (Eldeeb, Salah, & Ghorab, 2019).

4. Nanotechnology in Ophthalmic Formulations

There's significant interest in the use of nanotechnology for ophthalmic formulations of brimonidine tartrate. Studies have demonstrated that nanoemulsions and other nanocarriers can enhance the drug's ocular bioavailability, reduce drug protein binding, and provide sustained drug release, which is critical in treating chronic ocular diseases (Rimple & Newton, 2018).

Propiedades

Fórmula molecular

C32H32ClNO4

Peso molecular

530.061

Nombre IUPAC

(E)-3-(4-((E)-2-(2-Chloro-4-methoxyphenyl)-2-cyclobutyl-1-(4-morpholinophenyl)vinyl)phenyl)acrylic acid

InChI

InChI=1S/C32H32ClNO4/c1-37-27-14-15-28(29(33)21-27)32(23-3-2-4-23)31(24-8-5-22(6-9-24)7-16-30(35)36)25-10-12-26(13-11-25)34-17-19-38-20-18-34/h5-16,21,23H,2-4,17-20H2,1H3,(H,35,36)/b16-7+,32-31+

Clave InChI

NDGINAZHIFIWPZ-KJWBCHNUSA-N

SMILES

O=C(O)/C=C/C1=CC=C(/C(C2=CC=C(N3CCOCC3)C=C2)=C(C4=CC=C(OC)C=C4Cl)/C5CCC5)C=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GDC-0810;  GDC0810;  GDC0810;  ARN-810;  ARN 810;  ARN810;  RG-6046;  RO-7056118;  RO 7056118;  RO7056118

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brilanestrant
Reactant of Route 2
Brilanestrant
Reactant of Route 3
Brilanestrant
Reactant of Route 4
Reactant of Route 4
Brilanestrant
Reactant of Route 5
Reactant of Route 5
Brilanestrant
Reactant of Route 6
Reactant of Route 6
Brilanestrant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.